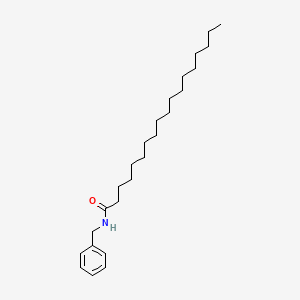

N-benzylstearamide

Vue d'ensemble

Description

N-Benzylstearamide : est un amide d'acide gras dérivé de l'acide stéarique et de la benzylamine. C'est un solide blanc avec une légère odeur caractéristique et il est connu pour ses applications dans divers domaines industriels et scientifiques. La formule moléculaire du composé est C₂₅H₄₃NO, et sa masse molaire est de 373,61 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-Benzylstearamide peut être synthétisée par une réaction d'amidation directe sans solvant. Cela implique la réaction de l'acide stéarique avec la benzylamine à 140 °C pendant 24 heures dans des conditions sans métal ni catalyseur . La réaction est conduite à l'air sans aucun traitement particulier ou activation, ce qui en fait une méthode pratique et efficace.

Méthodes de production industrielle : Dans les environnements industriels, la this compound est généralement produite par des réactions d'amidation similaires, mais à plus grande échelle. Le processus peut impliquer l'utilisation de réacteurs continus pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les déchets.

Analyse Des Réactions Chimiques

Types de réactions : La N-Benzylstearamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés :

Oxydation : Dérivés oxydés de la this compound.

Réduction : Formes réduites du composé.

Substitution : Dérivés substitués avec différents groupes fonctionnels.

Applications De Recherche Scientifique

Synthesis and Characterization

N-benzylstearamide can be synthesized through the direct amidation of stearic acid with benzylamine. This process typically involves heating the reactants under solvent-free conditions, yielding the amide in moderate yields. The synthesis can be optimized by controlling reaction parameters such as temperature and time. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are crucial for confirming the structure of the synthesized compound.

Key Characterization Techniques:

- IR Spectroscopy: Identifies functional groups by measuring absorption at specific wavelengths.

- NMR Spectroscopy: Provides detailed information about the molecular structure through chemical shifts.

- Mass Spectrometry: Determines the molecular weight and structural information.

Medicinal Chemistry Applications

This compound has shown promising potential as a pharmacological agent, particularly in the context of cannabinoid receptor research. It is structurally similar to anandamide, an endogenous cannabinoid that plays a critical role in various physiological processes.

Potential Therapeutic Uses:

- Pain Management: Due to its interaction with cannabinoid receptors, it may serve as a candidate for pain relief therapies.

- Anti-inflammatory Properties: Research indicates that this compound may exhibit anti-inflammatory effects, making it a target for further investigation in inflammatory disease treatments.

- Neuroprotective Effects: Its ability to modulate endocannabinoid signaling suggests potential neuroprotective applications.

Inhibition Studies

Recent studies have focused on the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. This compound has been evaluated for its efficacy in inhibiting FAAH activity, which could enhance the effects of endogenous cannabinoids.

Inhibition Mechanism:

- The compound binds to FAAH, preventing it from hydrolyzing anandamide and other fatty acid amides.

- This results in increased levels of these compounds in the body, potentially amplifying their therapeutic effects.

Case Study 1: FAAH Inhibition

In a pre-incubation study, this compound demonstrated significant inhibition of FAAH activity. The study quantified percent inhibition and established a dose-response relationship. Results indicated that higher concentrations of this compound led to increased FAAH inhibition, supporting its potential use as a therapeutic agent in pain management and inflammation control .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on this compound were synthesized to explore their pharmacological properties. The SAR studies revealed that modifications to the benzyl moiety significantly impacted biological activity. Some derivatives exhibited enhanced potency against FAAH compared to the parent compound, indicating that structural variations can lead to improved therapeutic profiles.

Mécanisme D'action

N-Benzylstearamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). By inhibiting this enzyme, this compound prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules in the nervous system . This mechanism is thought to contribute to its neuroprotective and modulatory effects on the endocannabinoid system.

Comparaison Avec Des Composés Similaires

Composés similaires :

- N-Benzyloléamide

- N-Benzyloctadeca-9Z,12Z-diénamide

- N-Benzyloctadeca-9Z,12Z,15Z-triénamide

Comparaison : La N-Benzylstearamide est unique parmi ces composés en raison de sa longueur de chaîne d'acide gras spécifique et de sa saturation. Alors que la N-Benzyloctadeca-9Z,12Z-diénamide et la N-Benzyloctadeca-9Z,12Z,15Z-triénamide ont des chaînes d'acides gras insaturées, la this compound a une fraction d'acide stéarique entièrement saturée . Cette différence structurelle influence son activité inhibitrice sur la FAAH et ses effets biologiques globaux.

Activité Biologique

N-benzylstearamide, a member of the macamide family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by a long hydrophobic stearic acid chain (C18) and a benzyl group. This unique structure contributes to its amphipathic nature, influencing its interaction with biological membranes and receptors.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the levels of these endocannabinoids, which can have various physiological effects:

- Anti-inflammatory Effects : Increased endocannabinoid levels can modulate inflammatory responses.

- Neuroprotective Properties : Enhanced endocannabinoid signaling may protect against neurodegenerative conditions.

In vitro studies have demonstrated that this compound exhibits significant FAAH inhibitory activity, with concentration-dependent effects observed in various cellular models .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders. The compound's ability to modulate endocannabinoid signaling suggests potential applications in conditions such as:

- Anxiety and Depression : By enhancing endocannabinoid availability, it may alleviate symptoms associated with mood disorders.

- Neurodegenerative Diseases : Its protective effects on neuronal cells could be beneficial in diseases like Alzheimer's and Parkinson's.

Antitumor Activity

This compound has also been studied for its antitumor effects. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. For instance, studies have shown that treatment with this compound can lead to significant reductions in tumor cell viability in various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that pre-incubation with this compound resulted in a marked increase in FAAH inhibition, highlighting its potential as a therapeutic agent in pain management .

- Antitumor Effects : In vitro experiments revealed that this compound significantly reduced the proliferation of cancer cells, suggesting its role as a potential anticancer agent .

- Neuroprotection : Research focused on the neuroprotective effects of this compound indicated that it could mitigate oxidative stress-induced neuronal damage, supporting its use in neurodegenerative disease models .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-benzyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXODJGLAVBPVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277650 | |

| Record name | n-benzyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-45-7 | |

| Record name | N-(Phenylmethyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.